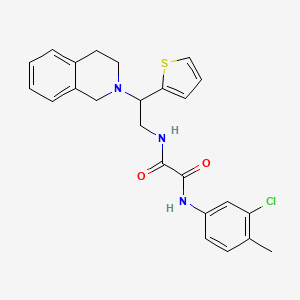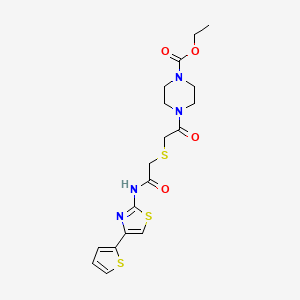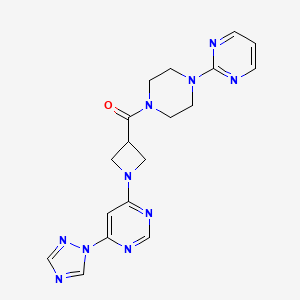![molecular formula C17H23N7O B2488455 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448124-19-3](/img/structure/B2488455.png)
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound with a complex structure involving cyclohexene, azetidine, and triazolopyrimidine moieties. This compound belongs to a class of substances that show potential in various scientific fields due to their unique structural and chemical properties.
Synthesis Analysis
The synthesis of related triazolopyrimidine compounds often involves multicomponent reactions that can include the condensation of amino triazoles with diketones or other suitable carbonyl compounds. For example, a related synthesis involves the three-component reaction of 5-amino-1,2,3-triazole-4-carboxamide with malononitrile and cyclohexanone to prepare a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine (Gladkov et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category is often confirmed using X-ray diffraction, NMR, and other spectroscopic methods. For instance, the structure of a novel derivative of pyrimidine was characterized by X-ray single crystal diffraction and a variety of selected spectroscopic techniques (Lahmidi et al., 2019).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cyclizations, rearrangements, and condensations, to form a wide range of heterocyclic compounds. An example is the anomalous cyclization of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate to give [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the reactivity of the triazolopyrimidine ring (Erkin & Krutikov, 2007).
Applications De Recherche Scientifique
Synthesis and Structural Modification
Research has demonstrated the utility of structural modification in the synthesis of heterocyclic compounds. For instance, the anomalous cyclization of ethyl acetoacetate derivatives has been shown to produce triazolo[1,5-a]pyrimidine derivatives, highlighting the potential for creating structurally diverse molecules through specific reactions (Erkin & Krutikov, 2007). Similarly, the synthesis of dihalogentriphenylphosphorane derivatives has been reported to yield heterocondensed pyrimidines, further illustrating the versatility of synthetic approaches in accessing new chemical entities (Wamhoff, Kroth, & Strauch, 1993).
Biological Activity Studies
Several studies have explored the potential biological activities of compounds related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and tested for their cytotoxic effects against human breast and liver carcinoma cell lines, revealing comparable inhibition effects to standard treatments (Riyadh, 2011). Additionally, new thienopyrimidine derivatives have demonstrated pronounced antimicrobial activity, indicating the potential for these compounds to be developed into effective antimicrobial agents (Bhuiyan et al., 2006).
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-23-15-14(21-22-23)16(20-11-19-15)24-9-13(10-24)17(25)18-8-7-12-5-3-2-4-6-12/h5,11,13H,2-4,6-10H2,1H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNJNFTVPNIDAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CCCCC4)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)


![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)


![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)
![4,6-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]-1,4-diazepan-1-yl}nicotinonitrile](/img/structure/B2488386.png)


![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)
![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2488394.png)